(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine
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Overview
Description
(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is a compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a cyclopropane ring attached to a pyrrolo[3,2-b]pyridine moiety.
Mechanism of Action
Target of Action
The primary target of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these processes, thereby affecting the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 173.21
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells .
Molecular Mechanism
Related compounds have been shown to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Temporal Effects in Laboratory Settings
Related compounds have been shown to significantly reduce the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Preparation Methods
The synthesis of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-b]pyridine core.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Amine Functionalization:
Chemical Reactions Analysis
(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes
Comparison with Similar Compounds
(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine can be compared to other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in their functional groups and overall activity.
Cyclopropane-Containing Amines: These compounds have a cyclopropane ring and an amine group but lack the pyrrolo[3,2-b]pyridine moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyrrolo[3,2-b]pyridine core with a cyclopropane ring and an amine group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1H-pyrrolo[3,2-b]pyridin-6-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10(2-3-10)7-5-9-8(13-6-7)1-4-12-9/h1,4-6,12H,2-3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHRDHKUPZRVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=CN3)N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.